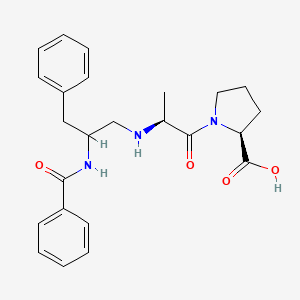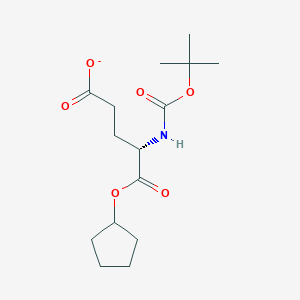
Thiocyanate, fluorine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiocyanate, fluorine is a compound that combines the thiocyanate ion (SCN⁻) with fluorine Thiocyanate is a pseudohalide, meaning it shares similar chemical properties with halides like chloride and bromide Fluorine, on the other hand, is the most electronegative element and is known for its high reactivity
準備方法
Synthetic Routes and Reaction Conditions: Thiocyanate compounds can be synthesized through various methods. One common method involves the reaction of elemental sulfur or thiosulfate with cyanide. For instance, ammonium thiocyanate can be prepared by reacting carbon disulfide with ammonia . Another method involves the use of diethylaminosulfur trifluoride (DAST) and the Ruppert–Prakash reagent (TMSCF3) to introduce the thiocyanate group onto aromatic and heteroaromatic compounds .
Industrial Production Methods: Industrial production of thiocyanate compounds often involves large-scale reactions using readily available precursors. For example, the reaction of thiosulfate with cyanide in aqueous media is a common industrial method . These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Thiocyanate, fluorine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of thiocyanate can produce hydrogen sulfate and cyanate, depending on the pH of the reaction medium .
Common Reagents and Conditions: Common reagents used in reactions involving thiocyanate include acids, bases, and oxidizing agents. For instance, the reaction of thiocyanate with ferric chloride in acidic conditions produces a blood-red complex, which is used as a qualitative test for iron(III) ions .
Major Products: The major products formed from reactions involving thiocyanate depend on the specific reaction conditions. For example, the reaction of thiocyanate with ammonia produces ammonium thiocyanate, while its reaction with ferric chloride produces a ferric thiocyanate complex .
科学的研究の応用
Thiocyanate, fluorine has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various sulfur-containing compounds . In biology, thiocyanate is known to play a role in the biosynthesis of hypothiocyanite, an important component of the human host defense system . In medicine, thiocyanate has been studied for its potential use in the treatment of hypertension, although its use has declined due to associated toxicity . In industry, thiocyanate-based electrolytes are used in the construction of high-performance supercapacitors .
作用機序
Thiocyanate is similar to other pseudohalides, such as cyanide and azide, in that it forms compounds similar to those of halide ions . thiocyanate is unique in its ability to act as a nucleophile at both the sulfur and nitrogen atoms, whereas cyanide and azide typically act at a single site. Additionally, thiocyanate’s role in biological systems, particularly in the biosynthesis of hypothiocyanite, sets it apart from other pseudohalides .
類似化合物との比較
- Cyanide (CN⁻)
- Azide (N₃⁻)
- Halides (Cl⁻, Br⁻, I⁻)
特性
CAS番号 |
82153-75-1 |
|---|---|
分子式 |
CFNS |
分子量 |
77.08 g/mol |
IUPAC名 |
fluoro thiocyanate |
InChI |
InChI=1S/CFNS/c2-4-1-3 |
InChIキー |
JAIDNXCWLNECBZ-UHFFFAOYSA-N |
正規SMILES |
C(#N)SF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-(4-methoxyphenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14424274.png)
![3-[Benzyl(2-oxo-2-phenylethyl)amino]propanenitrile](/img/structure/B14424279.png)



![1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene](/img/structure/B14424290.png)


![Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]-](/img/structure/B14424315.png)



![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-6-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14424336.png)
![1-{1-[([1,1'-Biphenyl]-4-yl)oxy]-3,3-dimethylbut-1-en-1-yl}-1H-1,2,4-triazole](/img/structure/B14424345.png)
